molecular formula C26H24N2O5S B2612357 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866725-68-0

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2612357
CAS RN: 866725-68-0
M. Wt: 476.55
InChI Key: WERCDNRBCZYRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, also known as BSAQ, is a novel chemical compound that has gained significant attention in scientific research. BSAQ is a quinoline derivative that has been synthesized through a multistep process, and it possesses potent biological activities that make it a promising candidate for various applications in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives are synthesized through various methods, highlighting their chemical versatility and potential for modifications to explore their properties further. For instance, Rajeswaran and Srinivasan (1994) described the synthesis of benzocarbazoloquinones, involving an oxidative cyclization process, indicating the compound's potential for creating complex molecules with unique properties (Rajeswaran & Srinivasan, 1994). Similarly, Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives, which could shed light on the structural flexibility and application potential of such compounds in material science (Karmakar, Sarma, & Baruah, 2007).

Nonlinear Optical Properties

Quinoline derivatives exhibit potential in the field of photonics and optoelectronics. Ruanwas et al. (2010) synthesized and characterized 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds, studying their nonlinear optical properties. This research underscores the potential use of quinoline derivatives in developing optical limiting materials, which are crucial for protecting optical sensors and human eyes from damage by intense light sources (Ruanwas et al., 2010).

Antimicrobial Activity

Quinoline derivatives are also notable for their biological activities, including antimicrobial properties. Habib, Hassan, and El‐Mekabaty (2012) investigated novel quinazolinone derivatives for their antimicrobial activity, providing insights into the potential therapeutic applications of such compounds. This line of research is crucial for developing new antimicrobials in response to the growing issue of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2012).

Anticancer Agents

The synthesis and evaluation of substituted tetrahydroisoquinolines as anticancer agents were explored by Redda, Gangapuram, and Ardley (2010), highlighting the potential of quinoline derivatives in cancer research. Such studies are fundamental for discovering new anticancer drugs with improved efficacy and reduced side effects (Redda, Gangapuram, & Ardley, 2010).

Safety and Hazards

This compound is intended for research use only and is not suitable for human or veterinary use. For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-13-14-22-20(15-18)26(30)24(34(31,32)19-9-5-4-6-10-19)16-28(22)17-25(29)27-21-11-7-8-12-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERCDNRBCZYRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

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